molecular formula C20H29N3O2S B11257023 2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide CAS No. 904817-68-1

2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide

Cat. No.: B11257023
CAS No.: 904817-68-1
M. Wt: 375.5 g/mol
InChI Key: GKXOKAOVCWBINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound characterized by its imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting an aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Attachment of the 4-Methylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with a 4-methylphenylmethyl group.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, typically using a thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, resulting in the formation of reduced imidazole derivatives or thiol compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the sulfanyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Aldehyde and carboxylic acid derivatives.

    Reduction Products: Reduced imidazole derivatives and thiol compounds.

    Substitution Products: Various substituted imidazole and sulfanyl derivatives.

Scientific Research Applications

2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its imidazole structure, which is known to exhibit various biological activities.

    Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}-N,N-DIMETHYLACETAMIDE
  • **2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Uniqueness

2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE is unique due to its specific structural features, such as the presence of the hydroxymethyl group and the bis(propan-2-yl)acetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

904817-68-1

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C20H29N3O2S/c1-14(2)23(15(3)4)19(25)13-26-20-21-10-18(12-24)22(20)11-17-8-6-16(5)7-9-17/h6-10,14-15,24H,11-13H2,1-5H3

InChI Key

GKXOKAOVCWBINY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N(C(C)C)C(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.